molecular formula C13H10ClNO4 B5874804 2-chloro-1-(3-methoxyphenoxy)-4-nitrobenzene

2-chloro-1-(3-methoxyphenoxy)-4-nitrobenzene

Cat. No. B5874804
M. Wt: 279.67 g/mol
InChI Key: ZHLCRULMLJQLFT-UHFFFAOYSA-N
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Description

2-chloro-1-(3-methoxyphenoxy)-4-nitrobenzene, also known as Nitrofen, is a synthetic herbicide used to control weeds in crops such as soybeans, corn, and rice. Nitrofen was first introduced in the 1960s and was widely used until the 1990s when it was banned in several countries due to its potential health and environmental risks. Despite its ban, Nitrofen remains a topic of interest in scientific research due to its unique chemical properties and potential applications.

Scientific Research Applications

Synthesis and Chemical Reactions

  • A study described the synthesis of 4-methoxyphenol, which is structurally related to 2-chloro-1-(3-methoxyphenoxy)-4-nitrobenzene. This compound was produced through a substitution reaction, followed by a series of transformations yielding high yields in each step (Cai‐Guang Jian, 2000).
  • Research on the atmospheric reactivity of methoxyphenols, compounds similar to 2-chloro-1-(3-methoxyphenoxy)-4-nitrobenzene, showed that these substances can form nitroguaiacol isomers as main oxidation products, suggesting their potential as atmospheric pollutants or tracers (Lauraguais et al., 2014).
  • Another study focused on the interaction of similar compounds with sodium glycolate and sodium glycerolate, demonstrating the replacement of chlorine atoms with various groups, thus altering the chemical structure and properties of the resulting compounds (Blanksma & Fohr, 2010).

Electrochemical Studies

  • Electrochemical reductions of similar nitrobenzene compounds were studied, revealing insights into their reactivity and potential applications in various industrial processes (Du & Peters, 2010).
  • Research on the electrochemical reduction of methyl triclosan, a structurally related compound, explored its potential environmental impacts and provided insights into the reactivity of similar compounds under electrochemical conditions (Peverly et al., 2014).

Environmental and Biodegradation Studies

  • Studies on the degradation of similar nitrobenzene compounds by Fenton's reagent highlighted their transformation pathways and potential environmental impacts, providing a basis for understanding the behavior of 2-chloro-1-(3-methoxyphenoxy)-4-nitrobenzene in the environment (Carlos et al., 2008).
  • Research on the microbial degradation of 1-chloro-4-nitrobenzene by Pseudomonas acidovorans revealed the potential for biological breakdown of similar compounds, which could inform bioremediation strategies for 2-chloro-1-(3-methoxyphenoxy)-4-nitrobenzene (Shah, 2014).

properties

IUPAC Name

2-chloro-1-(3-methoxyphenoxy)-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO4/c1-18-10-3-2-4-11(8-10)19-13-6-5-9(15(16)17)7-12(13)14/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLCRULMLJQLFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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